molecular formula C18H26N6O2 B2664894 1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide CAS No. 1251671-95-0

1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide

Cat. No.: B2664894
CAS No.: 1251671-95-0
M. Wt: 358.446
InChI Key: UWJQOEMAMGRNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide is a small molecule characterized by a 1,2,4-oxadiazole core linked to a diethylamino-substituted pyridine moiety and a piperidine-4-carboxamide group. The diethylamino group may enhance solubility and modulate electronic properties, while the oxadiazole ring contributes to metabolic stability and rigidity.

Properties

IUPAC Name

1-[[3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-3-24(4-2)15-6-5-14(11-20-15)18-21-16(26-22-18)12-23-9-7-13(8-10-23)17(19)25/h5-6,11,13H,3-4,7-10,12H2,1-2H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJQOEMAMGRNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include diethylamine, pyridine derivatives, and various catalysts to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide exhibit significant anticancer properties. For example, a class of compounds known as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as potent antiproliferative agents against various cancer cell lines. These compounds function as tubulin inhibitors, disrupting the mitotic spindle formation during cell division, which is crucial for cancer cell proliferation .

Compound Class Mechanism of Action Potency (nM) Target Cancer Cell Lines
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamidesTubulin inhibition120DU-145 (Prostate cancer)

Neurological Disorders

The diethylamino-pyridine component suggests potential applications in treating neurological disorders such as Alzheimer's disease. Compounds with similar structures have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets for Alzheimer's treatment . The incorporation of piperidine moieties has been linked to improved brain penetration and selectivity for these enzymes.

Target Enzyme Effect Relevance to Alzheimer's Disease
AcetylcholinesteraseInhibitionEnhances cholinergic signaling
ButyrylcholinesteraseInhibitionReduces amyloid-beta aggregation

Antimicrobial Properties

Research into piperidine derivatives has also highlighted their antimicrobial activities. The presence of the oxadiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways . Such properties make these compounds candidates for developing new antibiotics.

Case Study 1: Antiproliferative Activity

A study conducted on a series of oxadiazole-containing piperidine derivatives demonstrated their effectiveness against leukemia cell lines. The study utilized a structure–activity relationship (SAR) analysis to optimize the chemical structure for enhanced potency and selectivity against cancer cells .

Case Study 2: Alzheimer's Disease Treatment

In another investigation, a derivative incorporating a similar piperidine structure was tested for its dual inhibition of cholinesterases. The results indicated that the compound not only inhibited these enzymes effectively but also showed antioxidant properties that could mitigate neurodegeneration associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 6-(diethylamino)pyridin-3-yl group introduces a basic, polarizable nitrogen center, contrasting with the electron-withdrawing CF₃ (Compound 7) or methylsulfonyl (Compound 11) groups in analogs. This may enhance solubility and alter target selectivity .
  • The piperidine-4-carboxamide moiety is conserved across analogs, suggesting its role as a conformational anchor or hydrogen-bond donor .

Key Observations :

Physical and Spectral Properties

Compound ID Melting Point (°C) Rf Value IR (ν, cm⁻¹) Reference
Compound 7 187–188 0.38 1628 (C=N), 1123 (C-F)
Compound 74 90–92 0.45 N/A
Target Compound Predicted: 170–180 N/A Expected: ~1630 (C=N)

Key Observations :

  • The higher melting point of Compound 7 (187–188°C) vs. Compound 74 (90–92°C) reflects differences in crystallinity driven by CF₃ (rigid) vs. trifluoromethylpyridine (flexible) substituents .
  • The target compound’s IR spectrum would likely show a C=N stretch near 1628 cm⁻¹, similar to Compound 7, but lacks the C-F peak (1123 cm⁻¹) .

Biological Activity

The compound 1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide is a novel synthetic derivative that incorporates both a piperidine moiety and an oxadiazole ring. These structural features suggest potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Structural Overview

The compound can be broken down into two main components:

  • Piperidine ring : Known for its diverse biological activities, including analgesic and anti-inflammatory effects.
  • Oxadiazole moiety : Associated with various pharmacological properties, including antibacterial and anticancer activities.

Antibacterial Activity

Recent studies have demonstrated that compounds containing oxadiazole and piperidine structures exhibit significant antibacterial properties. For instance, synthesized derivatives of 1,3,4-oxadiazole have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some exhibiting IC50 values as low as 2.14 µM compared to standard drugs . This suggests that the compound may also possess similar antibacterial efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease. The synthesized compounds demonstrated IC50 values ranging from 0.63 to 6.28 µM .
  • Urease Inhibition : The compound is expected to inhibit urease effectively, which is beneficial in treating infections caused by Helicobacter pylori and other urease-producing bacteria.

Therapeutic Applications

The diverse biological activities suggest the compound could be developed for multiple therapeutic applications:

  • Antibacterial agents : Targeting bacterial infections.
  • Neuroprotective agents : Through AChE inhibition for neurodegenerative diseases.
  • Cancer therapeutics : Potential anticancer properties due to the oxadiazole component.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on 1H-pyrazolo[3,4-b]pyrazine derivatives : This study revealed a series of derivatives that acted as negative allosteric modulators for mGluR5 receptors, showing robust efficacy in preclinical models .
  • Computer-aided evaluation of piperidine derivatives : This research utilized computational tools to predict biological activity spectra, indicating a wide range of potential pharmacological effects including anticancer and antimicrobial activities .

Data Tables

Activity TypeCompounds TestedIC50 Values (µM)Reference
AntibacterialOxadiazole derivatives2.14 - 6.28
AChE InhibitionPiperidine derivatives0.63 - 6.28
Urease InhibitionPiperidine derivativesNot specified

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis of this compound involves multi-step reactions requiring precise control of variables:

  • Temperature : Elevated temperatures (e.g., 80–120°C) are often required for cyclization steps involving oxadiazole formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethers (THF) may stabilize reactive intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., H<sup>+</sup> or K<sup>+</sup> ions) can accelerate heterocycle formation .

Q. Methodological Recommendation :

  • Use a fractional factorial design to test combinations of these parameters. For example, vary solvent polarity and catalyst concentration while monitoring yield via HPLC .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical Workflow :

  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess impurities. Purity thresholds should exceed 95% for biological assays .
  • Structural Confirmation :
    • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm piperidine carboxamide protons (δ 1.5–2.5 ppm) and oxadiazole carbons (δ 150–160 ppm) .
    • HRMS : Exact mass verification (e.g., [M+H]<sup>+</sup> at m/z 428.2085) .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodology :

  • Substituent Variation : Synthesize analogs with modified diethylamino groups (e.g., dimethyl, cyclopropyl) to assess steric/electronic effects on target binding .
  • Computational Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide group and active-site residues .

Q. Example SAR Table :

AnalogModificationIC50 (nM)
ParentNone50
ADimethylamino120
BCyclopropyl25

Q. How should conflicting bioactivity data between studies be resolved?

Root-Cause Analysis :

  • Assay Variability : Compare protocols for differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Structural Confirmation : Re-analyze the compound’s batch using LC-MS to rule out degradation or isomerization (e.g., Z/E isomerism in oxadiazole) .
  • Target Selectivity : Perform counter-screens against related targets to identify off-site effects .

Recommendation :
Publish raw datasets (e.g., dose-response curves) to enable cross-validation .

Q. What computational methods are suitable for predicting physicochemical properties?

Approach :

  • Solubility : Use Schrödinger’s QikProp to estimate log S (aqueous solubility). Compare with experimental data from shake-flask methods .
  • Log P : Calculate partition coefficients via Molinspiration or ACD/Labs to guide formulation strategies .

Q. Example Data :

PropertyPredicted ValueExperimental Value
log S-3.2-3.5 ± 0.2
log P2.83.1 ± 0.3

Q. How can researchers design a stability study under physiological conditions?

Protocol :

  • Buffer Conditions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Degradation Analysis : Monitor via LC-MS for hydrolysis of the oxadiazole ring or piperidine carboxamide .
  • Temperature Stress : Store at 40°C/75% RH for 4 weeks to assess solid-state stability .

Q. Key Metrics :

  • Half-life : Report t1/2 under each condition.
  • Major Degradants : Identify via HRMS and NMR .

Methodological Framework for Advanced Studies

Q. What theoretical frameworks guide mechanistic studies of this compound?

Guiding Principles :

  • Link experimental data to molecular docking results to hypothesize binding modes (e.g., piperidine carboxamide as a hydrogen bond donor) .
  • Use kinetic modeling (e.g., Michaelis-Menten) to analyze enzyme inhibition data .

Q. Example Workflow :

Hypothesis : Compound inhibits kinase X via ATP-binding pocket interaction.

Validation : Measure IC50 against recombinant kinase X and perform competitive binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.